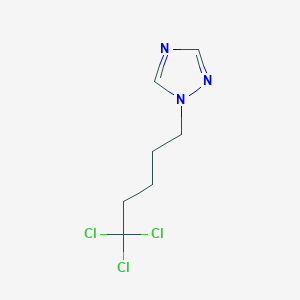
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol ist eine chemische Verbindung, die zur Klasse der Triazole gehört. Triazole sind fünf-gliedrige, heterozyklische Verbindungen, die drei Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Trichlorpentylgruppe aus, die an den Triazolring gebunden ist, was sie zu einer einzigartigen und möglicherweise nützlichen Chemikalie in verschiedenen Bereichen der Forschung und Industrie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol beinhaltet typischerweise die Reaktion von 1H-1,2,4-Triazol mit 1-Brom-5,5,5-trichlorpentan unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) mit einer Base wie Kaliumcarbonat (K2CO3) durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, das Labor-Syntheseverfahren zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und die Verwendung von kontinuierlichen Strömungsreaktoren zur Steigerung der Effizienz und Ausbeute umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol kann verschiedene chemische Reaktionen eingehen, darunter:
Nucleophile Substitution: Die Trichlorpentylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Der Triazolring kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich möglicherweise seine elektronischen Eigenschaften und seine Reaktivität verändern.
Cyclisierung: Die Verbindung kann Cyclisierungsreaktionen eingehen, um komplexere heterozyklische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen:
Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3), Kaliumthiocyanat (KSCN) oder Natriummethoxid (NaOMe) in Lösungsmitteln wie DMF oder DMSO.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Hauptprodukte, die gebildet werden:
Substitutionsprodukte: Abhängig vom verwendeten Nucleophil können Produkte Azide, Thiocyanate oder Ether umfassen.
Oxidationsprodukte: Oxidierte Triazolderivate.
Reduktionsprodukte: Reduzierte Triazolderivate mit veränderten elektronischen Eigenschaften.
Wissenschaftliche Forschungsanwendungen
1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Heterocyclen verwendet.
Biologie: Untersucht auf sein Potenzial als antimikrobielles oder antimykotisches Mittel, da der Triazolring eine bekannte biologische Aktivität aufweist.
Medizin: Erforscht auf seinen potenziellen Einsatz in der Medikamentenentwicklung, insbesondere bei der Entwicklung von Inhibitoren für Enzyme oder Rezeptoren.
Industrie: Verwendet bei der Entwicklung neuer Materialien, Beschichtungen und Polymere mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol hängt weitgehend von seiner Anwendung ab. In biologischen Systemen kann der Triazolring mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen. Die Trichlorpentylgruppe kann die Lipophilie der Verbindung verstärken und ihr ermöglichen, Zellmembranen effektiver zu durchdringen. Die genauen molekularen Zielstrukturen und die beteiligten Pfade variieren je nach dem spezifischen biologischen Kontext und dem Verwendungszweck der Verbindung.
Ähnliche Verbindungen:
1-(5,5,5-Trichlorpentyl)-1H-1,2,3-Benzotriazol: Ähnliche Struktur, aber mit einem Benzotriazolring anstelle eines Triazolrings.
5,5,5-Trichlorpentansäure-(2,4,5-trichlorphenyl)-amid: Enthält eine Trichlorpentylgruppe, jedoch mit unterschiedlichen funktionellen Gruppen und Anwendungen.
Einzigartigkeit: 1-(5,5,5-Trichlorpentyl)-1H-1,2,4-Triazol ist aufgrund seiner spezifischen Kombination aus Trichlorpentylgruppe und Triazolring einzigartig. Diese Kombination verleiht ihr ausgeprägte chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Wissenschaftliche Forschungsanwendungen
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole largely depends on its application. In biological systems, the triazole ring can interact with enzymes or receptors, inhibiting their activity. The trichloropentyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole: Similar structure but with a benzotriazole ring instead of a triazole ring.
5,5,5-Trichloropentanoic acid (2,4,5-trichlorophenyl)-amide: Contains a trichloropentyl group but with different functional groups and applications.
Uniqueness: 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole is unique due to its specific combination of the trichloropentyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10Cl3N3 |
|---|---|
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
1-(5,5,5-trichloropentyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H10Cl3N3/c8-7(9,10)3-1-2-4-13-6-11-5-12-13/h5-6H,1-4H2 |
InChI-Schlüssel |
UWWOPDJSXZKIAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


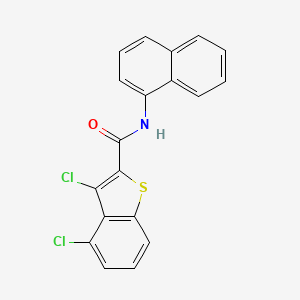
![4-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B11707397.png)
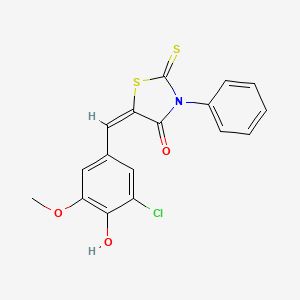
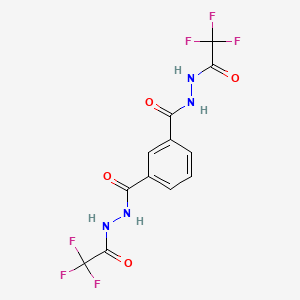
![2-imino-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11707413.png)
![(5Z)-2-(2-chloroanilino)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B11707414.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11707422.png)
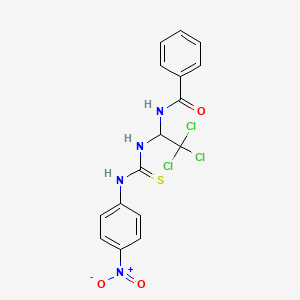
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)
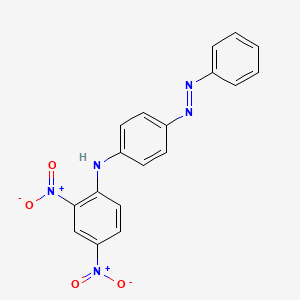
![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)
![1-[2-(dibenzylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11707477.png)
